3-Chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has been identified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [ [] ] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, causing conformational changes that modulate enzyme activity. Inhibition of BDK leads to increased activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the enzyme responsible for the breakdown of branched-chain amino acids (BCAAs). [ [] ]
This compound has shown potential applications in understanding metabolic diseases associated with elevated BCAA levels. By inhibiting BDK and subsequently increasing BCAA oxidation, 3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has demonstrated the ability to reduce plasma BCAA levels in mouse models. [ [] ] This finding suggests potential therapeutic applications for disorders like maple syrup urine disease, obesity, and type 2 diabetes, which are often characterized by elevated BCAA levels. [ [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6